Product packaging for 4-[(2-methyl-4-pyridinyl)oxy]aniline(Cat. No.:)

4-[(2-methyl-4-pyridinyl)oxy]aniline

Cat. No.: B8656678
M. Wt: 200.24 g/mol
InChI Key: FUTUMJDCMILZFM-UHFFFAOYSA-N
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Description

Contextualization of Aryloxyanilines and Pyridine (B92270) Derivatives in Chemical Research

The structural architecture of 4-[(2-methyl-4-pyridinyl)oxy]aniline incorporates two key pharmacophores: a pyridine derivative and an aryloxyaniline core. Both moieties are well-established in chemical research for their versatile roles in constructing biologically active molecules.

Pyridine Derivatives: The pyridine ring is a fundamental heterocyclic scaffold extensively used in drug design. researchgate.net Its presence is noted in numerous FDA-approved pharmaceuticals. researchgate.net The nitrogen atom in the pyridine ring allows it to act as a hydrogen bond acceptor and can be ionized, which can enhance the solubility and bioavailability of a parent molecule. nih.gov In medicinal chemistry, pyridine derivatives are integral to the development of agents for a wide range of conditions, including various cancers. nih.govnih.gov

Aryloxyanilines and the Diaryl Ether Linkage: The aryloxyaniline structure is characterized by a diaryl ether (DE) linkage, where two aromatic rings are connected by an oxygen atom. The diaryl ether is recognized as a "privileged scaffold" in medicinal and agrochemical chemistry, second only to the biphenyl (B1667301) structure in its prevalence in research reports. acs.orgresearchgate.netnih.gov This motif is valued for its combination of structural flexibility and metabolic stability. The ether bond imparts a specific three-dimensional geometry that can be crucial for binding to biological targets, while also being robust. researchgate.netnumberanalytics.com Molecules containing the diaryl ether linkage have been investigated for a multitude of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. acs.orgnih.gov The aniline (B41778) portion of the scaffold provides a reactive site, often a primary or secondary amine, that is crucial for forming further linkages, such as amides, which are common in kinase inhibitors.

The combination of these two structural units in this compound results in a molecule that is pre-organized for elaboration into more complex structures with desirable pharmacological profiles.

Research Rationale and Significance of Investigating this compound

The primary rationale for the extensive investigation of this compound is its role as a key synthetic intermediate in the preparation of potent, targeted anticancer therapies. Specifically, it is a crucial building block for a class of drugs known as tyrosine kinase inhibitors (TKIs). nih.govnih.gov

Tyrosine kinases are enzymes that play a critical role in cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. nih.gov Dysregulation of these kinases is a hallmark of many cancers, making them a prime target for drug development. nih.gov The compound this compound provides a core scaffold that is subsequently elaborated to create inhibitors that target specific tyrosine kinases involved in tumor progression and angiogenesis (the formation of new blood vessels).

Its significance lies in its direct application in the synthesis of Cabozantinib, an FDA-approved multi-kinase inhibitor used to treat medullary thyroid cancer, advanced renal cell carcinoma, and hepatocellular carcinoma. researchgate.netnih.gov The synthesis of Cabozantinib involves coupling this compound with another chemical intermediate to form the final active pharmaceutical ingredient. researchgate.netgoogle.com Therefore, the efficient and scalable synthesis of this specific aryloxyaniline is a topic of considerable academic and industrial research, as it is a critical step in the manufacturing of a life-saving medication.

Overview of Key Academic Research Areas Pertaining to the Compound

Academic research pertaining to this compound is predominantly concentrated in the field of synthetic organic and medicinal chemistry. The main areas of focus include:

Synthesis of Kinase Inhibitors: The compound's primary application is as a precursor in the synthesis of TKIs. Research papers and patents frequently describe multi-step syntheses where this compound is a named intermediate. researchgate.netgoogle.com These studies focus on its reaction with other complex fragments to assemble the final drug molecule, such as Cabozantinib. nih.govresearchgate.net The aniline nitrogen of the compound is typically used to form an amide bond, completing the structure of the kinase inhibitor.

Development of Novel Analogs: Medicinal chemists utilize the this compound scaffold as a starting point to design and synthesize novel analogs of existing drugs. By modifying the substitution on either the pyridine or the aniline ring, researchers aim to create new compounds with improved potency, selectivity, or pharmacokinetic properties against various kinase targets like c-Met and VEGFR. nih.gov

Scope and Organizational Framework of the Academic Review

This academic review is strictly focused on the chemical compound this compound. The content is organized to first provide a chemical context by discussing the importance of its constituent parts—aryloxyanilines and pyridine derivatives—in the broader field of chemical research. It then delves into the specific scientific rationale for investigating this compound, highlighting its crucial role as a synthetic intermediate. Finally, the review outlines the principal areas of academic research where this compound is featured, primarily in the synthesis and development of tyrosine kinase inhibitors for therapeutic use. The information presented is based on published scientific literature and patent filings.

Chemical Compound Data

IdentifierValue
Compound Name This compound
Molecular Formula C₁₂H₁₂N₂O
Molar Mass 200.24 g/mol
CAS Number 895465-38-0

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B8656678 4-[(2-methyl-4-pyridinyl)oxy]aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-(2-methylpyridin-4-yl)oxyaniline

InChI

InChI=1S/C12H12N2O/c1-9-8-12(6-7-14-9)15-11-4-2-10(13)3-5-11/h2-8H,13H2,1H3

InChI Key

FUTUMJDCMILZFM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OC2=CC=C(C=C2)N

Origin of Product

United States

Nomenclature Conventions and Foundational Structural Principles of 4 2 Methyl 4 Pyridinyl Oxy Aniline

Systematic IUPAC Nomenclature Derivation for 4-[(2-methyl-4-pyridinyl)oxy]aniline

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The name this compound is derived by identifying the principal functional group and the parent structure, followed by naming the substituents.

Breakdown of the IUPAC Name:

Parent Structure: The primary functional group with the highest precedence is the amine (-NH₂) attached to a benzene ring, which is named aniline (B41778) . study.com

Positioning on the Parent Structure: The amino group is assigned position 1 on the benzene ring. The substituent is located at the opposite carbon, which is position 4.

The Substituent: The group attached at the 4-position is complex and is named as a whole. It consists of a pyridine (B92270) ring connected to the aniline ring via an oxygen atom.

Linkage: The oxygen atom acts as a bridge, which is denoted by the term "oxy" . libretexts.orgvedantu.com

Attached Group: The group attached to the oxygen is a substituted pyridine ring. Specifically, it is a pyridinyl group. The point of attachment to the oxygen is at the 4-position of the pyridine ring, and there is a methyl group (-CH₃) at the 2-position. This entire substituent is therefore named (2-methyl-4-pyridinyl) .

Assembling the Name: Combining these elements, the substituent at the 4-position of the aniline is a (2-methyl-4-pyridinyl)oxy group. Therefore, the complete and unambiguous IUPAC name is This compound . bccampus.ca

The naming convention treats the larger aniline moiety as the parent and the smaller pyridinyl-oxy group as the substituent. vedantu.com

Common and Historical Designations in Scientific Literature

In scientific literature, complex molecules are often referred to by their systematic IUPAC names to ensure clarity. For this compound, there are no widely recognized trivial or common names. It is occasionally designated by synonyms that follow alternative, but acceptable, nomenclature rules, such as Benzenamine, 4-[(2-methyl-4-pyridinyl)oxy]-. In research and commercial databases, it may be identified by its Chemical Abstracts Service (CAS) number or specific internal company codes.

Analysis of Constituent Functional Groups: Aniline, Pyridine, and Ether Linkage

The chemical character of this compound is a composite of its three primary functional components: the aniline moiety, the pyridine ring, and the ether linkage.

Aniline Moiety: The aniline group consists of an amino group (-NH₂) attached to a benzene ring. geeksforgeeks.org This structure is characterized by the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system. wikipedia.org This resonance effect increases the electron density of the benzene ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic aromatic substitution. scienceinfo.com However, this delocalization also reduces the availability of the lone pair for protonation, rendering aniline a weak base (pKa of the conjugate acid is ~4.6) compared to aliphatic amines. wikipedia.org The nitrogen atom in aniline is described as having high p character, with a geometry that is a shallow pyramid. wikipedia.org

Property of AnilineDescription
Formula C₆H₅NH₂
Functional Group Amino group (-NH₂) on a phenyl group (-C₆H₅) study.com
Basicity Weak base (pKaH ≈ 4.6) due to lone pair delocalization wikipedia.org
Reactivity The benzene ring is activated towards electrophilic substitution scienceinfo.com
Solubility Sparingly soluble in water; soluble in organic solvents like alcohol and ether vedantu.com
Appearance Pure aniline is a colorless to pale yellow, oily liquid geeksforgeeks.org

Pyridine Ring: Pyridine is a six-membered heterocyclic aromatic compound, structurally similar to benzene but with one carbon-hydrogen unit replaced by a nitrogen atom. byjus.comlifechempharma.com Unlike in aniline, the lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system and resides in an sp² hybrid orbital. wikipedia.org Consequently, this lone pair is available to accept a proton, making pyridine basic (pKa of the conjugate acid is ~5.25), with properties similar to a tertiary amine. wikipedia.orgchemeurope.com The nitrogen atom also imparts a dipole moment to the ring, making it electron-deficient and generally less reactive towards electrophilic substitution than benzene. study.com

Property of PyridineDescription
Formula C₅H₅N
Structure Six-membered aromatic heterocycle with one nitrogen atom byjus.com
Basicity Basic (pKaH ≈ 5.25); lone pair is not delocalized into the π-system wikipedia.org
Reactivity Undergoes nucleophilic substitution at C2 and C4 positions chemeurope.com
Solubility Miscible with water and most organic solvents study.com
Appearance Colorless liquid with a distinctive, unpleasant fish-like odor wikipedia.org

Ether Linkage: The ether linkage (C-O-C) connects the aniline and pyridine rings. In aromatic ethers, the oxygen atom is sp³ hybridized, resulting in a bent geometry. libretexts.org For instance, the bond angle in dimethyl ether is approximately 112°, which is larger than that in water due to steric repulsion between the alkyl groups. libretexts.orglibretexts.org The C-O bonds are polar, giving the ether group a net dipole moment. byjus.com While generally unreactive, the ether linkage in diaryl ethers is robust. unacademy.com The oxygen's lone pairs can conjugate with the adjacent aromatic rings, influencing their electronic properties. libretexts.orgbyjus.com

Property of Aromatic Ether LinkageDescription
General Formula Ar-O-Ar'
Bonding Oxygen atom is sp³ hybridized with a bent C-O-C linkage libretexts.org
Polarity Possesses a net dipole moment due to polar C-O bonds byjus.com
Reactivity Generally unreactive; cleavage of the C-O bond is difficult unacademy.com
Electronic Effect The alkoxy group (-OR) is an activating, ortho-para directing group in electrophilic substitution byjus.com

Conformational Analysis and Steric Considerations

Torsional Angles: The molecule's shape is primarily defined by the torsion angles around the C(aniline)-O and O-C(pyridine) bonds. In diaryl ethers, a completely planar conformation is generally disfavored due to steric repulsion between the ortho hydrogens of the two rings. Instead, the molecule adopts a twisted or "paddle-wheel" conformation. acs.org Crystal structures of similar twisted molecules, such as 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, show significant dihedral angles between the two aromatic rings, on the order of 47.78°. nih.govnih.govresearchgate.net This indicates that a twisted conformation is highly probable for this compound as well.

Steric Hindrance: A critical structural feature of this specific molecule is the methyl group at the 2-position of the pyridine ring (ortho to the nitrogen and meta to the ether linkage). This ortho-methyl group introduces significant steric hindrance. researchgate.net This steric bulk can influence:

Rotation around the O-C(pyridine) bond: The methyl group will sterically clash with the ether oxygen and the aniline ring, restricting free rotation and favoring specific rotational conformers.

Basicity of the Pyridine Nitrogen: While methyl groups are generally electron-donating and would be expected to increase the basicity of the pyridine nitrogen, a methyl group at the ortho position can create steric hindrance that impedes the approach of a proton or Lewis acid, potentially reducing its effective basicity in certain reactions. rsc.orgacs.org

Advanced Synthetic Methodologies for 4 2 Methyl 4 Pyridinyl Oxy Aniline and Its Precursors

Retrosynthetic Strategies Towards the 4-[(2-methyl-4-pyridinyl)oxy]aniline Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection strategies are considered, focusing on the formation of the key ether linkage and the installation of the aniline (B41778) functional group.

The most direct and common retrosynthetic approach involves the disconnection of the C-O ether bond. This strategy simplifies the target molecule into two key synthons: a nucleophilic phenoxide equivalent and an electrophilic pyridine (B92270) ring.

Path A: This disconnection leads to 4-aminophenol and a 2-methyl-4-halopyridine (e.g., 4-chloro-2-methylpyridine or 4-fluoro-2-methylpyridine). The synthesis then relies on a nucleophilic aromatic substitution (SNAr) reaction, where the phenoxide of 4-aminophenol displaces the halide on the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this substitution at the C-4 position. The precursors, 4-aminophenol and various 2-methyl-4-halopyridines, are readily accessible. 4-Aminophenol is industrially produced, often from the reduction of 4-nitrophenol. digitellinc.com The synthesis of 4-halo-2-methylpyridines can be achieved through various methods, including the Sandmeyer reaction of 4-amino-2-methylpyridine or direct halogenation of 2-methylpyridine-N-oxide followed by deoxygenation.

An alternative retrosynthetic strategy involves the formation of the aniline group in the final step of the synthesis. This approach is particularly useful if the free amino group is incompatible with the conditions required for the ether bond formation.

Path B: This disconnection targets the C-N bond of the aniline. The immediate precursor is 4-[(2-methyl-4-pyridinyl)oxy]nitrobenzene. The synthesis then simplifies to two main stages: the formation of the diaryl ether linkage between 4-nitrophenol and a suitable 2-methyl-4-halopyridine, followed by the reduction of the nitro group to an amine. This sequence is advantageous as the strongly electron-withdrawing nitro group on the phenol ring can activate the system for nucleophilic substitution and can also be a protecting group for the amine functionality. The subsequent reduction of the nitro group is a well-established transformation that can be achieved under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using chemical reducing agents like SnCl₂/HCl.

Classical and Modern Synthetic Routes for this compound

Based on the retrosynthetic analysis, the formation of the diaryl ether bond is the cornerstone of the synthesis of this compound. Nucleophilic aromatic substitution (SNAr) is the most prominent classical method, while modern approaches often employ catalytic systems to enhance efficiency and substrate scope.

The SNAr reaction is a fundamental method for constructing the C-O ether linkage in this compound. This reaction typically involves the coupling of a 4-halopyridine derivative with 4-aminophenol or 4-nitrophenol in the presence of a base. The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions.

The general mechanism proceeds via a two-step addition-elimination pathway. The nucleophile (the phenoxide generated in situ) attacks the carbon atom bearing the leaving group (halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. scientificupdate.com In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the pyridine ring and yielding the desired diaryl ether.

The efficiency of the SNAr reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and the nature of the leaving group on the pyridine ring.

Base: A suitable base is required to deprotonate the phenol, generating the more nucleophilic phenoxide. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and hydroxides (KOH, NaOH), or stronger bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu). scientificupdate.com The choice of base can significantly impact the reaction rate and yield.

Solvent: Polar aprotic solvents are typically employed as they can solvate the cation of the base while not strongly solvating the anionic nucleophile, thus enhancing its reactivity. scientificupdate.com Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile. acsgcipr.orgnih.gov

Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate, although the use of highly activated substrates or catalytic systems can sometimes allow for milder conditions. wikipedia.org

Leaving Group: The reactivity of the 4-halopyridine follows the order F > Cl > Br > I for SNAr reactions, which is opposite to the trend seen in SN2 reactions. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom it is attached to.

Reactant 1Reactant 2BaseSolventTemperature (°C)Yield (%)Reference
4-Chloro-2-methylpyridine4-AminophenolK₂CO₃DMF120-140Moderate to GoodAnalogous reactions nih.gov
4-Fluoro-2-methylpyridine4-NitrophenolCs₂CO₃DMSO100Good to HighGeneral SNAr principles acsgcipr.org
4-Chloro-2-methylpyridine4-AminophenolNaHNMP150GoodGeneral SNAr principles wikipedia.org
4-Bromo-2-methylpyridine4-AminophenolKOtBuTHFRefluxModerateGeneral SNAr principles

Table 1: Representative Conditions for SNAr Synthesis of Diaryl Ethers. This table presents typical conditions for the synthesis of diaryl ethers analogous to this compound via SNAr, highlighting the interplay of reactants, base, solvent, and temperature.

To overcome the often harsh conditions required for classical SNAr reactions, various catalytic methods have been developed. These approaches can lead to higher yields, broader substrate scope, and milder reaction conditions.

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction for the formation of diaryl ethers. wikipedia.orgmdpi.com This reaction typically involves coupling an aryl halide with a phenol in the presence of a stoichiometric or catalytic amount of copper or a copper salt (e.g., CuI, Cu₂O, Cu(OAc)₂), a base, and often a ligand. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org Modern Ullmann-type reactions utilize catalytic amounts of copper complexes with various ligands (e.g., diamines, amino acids, β-diketones) to facilitate the reaction under milder temperatures. beilstein-journals.orgnih.gov

Palladium-Catalyzed Buchwald-Hartwig Amination: While primarily known for C-N bond formation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. These methods employ a palladium catalyst with specialized phosphine ligands to couple aryl halides or triflates with alcohols or phenols. This approach is known for its high functional group tolerance and generally mild reaction conditions.

Lewis Acid Catalysis: Lewis acids can be used to activate the pyridine ring towards nucleophilic attack. acsgcipr.org By coordinating to the nitrogen atom of the pyridine, the Lewis acid increases the electron deficiency of the ring, making it more electrophilic and thus more susceptible to SNAr. This can lead to increased reaction rates and allow for lower reaction temperatures.

Photoredox Catalysis: Recent advancements in organic synthesis have introduced photoredox catalysis as a powerful tool for a variety of transformations, including SNAr reactions. nih.gov This methodology uses a photocatalyst that, upon irradiation with visible light, can facilitate the single-electron transfer processes that initiate the substitution reaction, often under very mild conditions.

Catalyst SystemLigandBaseSolventTemperature (°C)Key Advantage
CuIN,N-DimethylglycineK₂CO₃Dioxane90-110Mild conditions for electron-rich substrates beilstein-journals.org
CuCl2,2,6,6-Tetramethylheptane-3,5-dioneCs₂CO₃NMP100-120Rate acceleration nih.gov
Pd(OAc)₂Buchwald-type phosphineNaOtBuToluene80-100High functional group tolerance
RuCp⁺ or Cr(CO)₃--VariousRoom Temp to 80π-Activation of the aromatic ring acsgcipr.org

Table 2: Catalytic Systems for Diaryl Ether Synthesis. This table summarizes various catalytic systems that can be employed to enhance the synthesis of the target molecule, detailing the catalyst, typical ligands, bases, solvents, and the primary advantages of each method.

Reductive Amination Pathways to the Aniline Moiety

Reductive amination represents a powerful and widely utilized method for the formation of carbon-nitrogen bonds. In the context of synthesizing this compound, this strategy typically involves the reduction of the corresponding nitro-intermediate, 4-[(2-methyl-4-pyridinyl)oxy]nitrobenzene. This transformation is a crucial step in introducing the versatile aniline functional group.

A variety of reducing agents can be employed for this purpose, each with its own set of advantages and limitations. Common reagents include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). The choice of reducing agent is often dictated by the presence of other functional groups within the molecule and the desired reaction conditions. For instance, sodium triacetoxyborohydride is known for its high selectivity and tolerance of a wide range of functional groups, making it a popular choice in complex syntheses.

The reaction mechanism generally proceeds through the in situ formation of an imine or iminium ion from the condensation of a carbonyl compound and an amine, which is then reduced by the hydride reagent. In the case of reducing a nitro group to an amine, the pathway is a direct reduction rather than a classical reductive amination involving a carbonyl partner. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, is also a highly effective and clean method for this transformation.

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

Reducing Agent Typical Conditions Advantages Disadvantages
Sodium Borohydride (NaBH4) Methanol, Ethanol Readily available, inexpensive Can sometimes lack selectivity
Sodium Cyanoborohydride (NaBH3CN) Methanol, pH control Selective for imines over carbonyls Toxicity of cyanide byproducts
Sodium Triacetoxyborohydride (NaBH(OAc)3) Dichloromethane, Acetic Acid High selectivity, broad functional group tolerance Higher cost
Catalytic Hydrogenation (H2/Pd/C) Ethanol, Methanol, EtOAc Clean, high yielding Requires specialized equipment for handling hydrogen gas

Detailed research findings on the specific application of these methods to 4-[(2-methyl-4-pyridinyl)oxy]nitrobenzene would typically report on reaction efficiency, yield, and purity of the resulting aniline. The optimization of reaction parameters such as solvent, temperature, and catalyst loading is crucial for achieving high-yielding and clean conversions.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Nitrogen Bonds

The formation of the aryl-nitrogen bond in this compound can also be achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This powerful reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base.

In a potential synthetic route to this compound, this could involve the coupling of a protected aniline derivative with a 4-halo-2-methylpyridine, or alternatively, the coupling of 4-aminophenol with a 4-halo-2-methylpyridine followed by a subsequent amination step. The choice of catalyst, ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination. A variety of phosphine-based ligands have been developed to facilitate these couplings, each offering different levels of reactivity and substrate scope.

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.

Table 2: Key Components in Buchwald-Hartwig Amination

Component Function Examples
Palladium Precatalyst Source of active Pd(0) catalyst Pd(OAc)2, Pd2(dba)3
Ligand Stabilizes the palladium center and facilitates the catalytic cycle BINAP, XPhos, SPhos
Base Promotes deprotonation of the amine NaOtBu, K3PO4, Cs2CO3
Solvent Solubilizes reactants and influences reaction rate Toluene, Dioxane, THF

Research in this area would focus on identifying the optimal combination of these components to achieve a high yield of this compound with minimal side products. The development of more active and stable catalysts that can operate under milder conditions is an ongoing area of investigation.

Direct Functionalization and Late-Stage Modification Techniques

Direct functionalization and late-stage modification (LSM) are emerging as powerful strategies in organic synthesis, allowing for the introduction of functional groups into a molecule at a later stage of the synthetic sequence. These techniques can significantly shorten synthetic routes and provide access to novel analogs.

In the context of this compound synthesis, late-stage C-H functionalization could potentially be employed to introduce the amino group directly onto the 4-phenoxypyridine core. This would involve the selective activation of a C-H bond on the phenyl ring and its subsequent conversion to an amino group. Various transition-metal-catalyzed methods are being explored for such transformations.

While specific examples of direct amination on the 4-phenoxypyridine scaffold to produce the target aniline are not yet widely reported in the literature, the principles of C-H activation suggest this as a plausible and innovative synthetic route. Research in this area would focus on developing regioselective and efficient catalytic systems for this transformation. The advantage of such an approach lies in its potential to streamline the synthesis by avoiding the need for pre-functionalized starting materials.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is of paramount importance for developing sustainable and environmentally responsible manufacturing processes.

Solvent-Free or Environmentally Benign Solvent Systems

One of the core tenets of green chemistry is the reduction or elimination of hazardous solvents. Traditional organic solvents often pose environmental and health risks. Consequently, there is a strong drive to develop synthetic methods that operate in solvent-free conditions or utilize environmentally benign solvents such as water, ethanol, or supercritical fluids.

For the synthesis of this compound, this could involve exploring solid-state reactions or reactions in aqueous media. The choice of a greener solvent is guided by several factors, including its toxicity, environmental persistence, and energy requirements for its production and disposal. Solvent selection guides, which rank solvents based on their environmental, health, and safety profiles, are valuable tools in this endeavor. whiterose.ac.ukjk-sci.comsigmaaldrich.comrsc.orgresearchgate.net

Table 3: Classification of Selected Solvents based on Green Chemistry Principles

Solvent Classification Rationale
Water Recommended Non-toxic, abundant, non-flammable
Ethanol Recommended Renewable, low toxicity
Toluene Problematic Volatile organic compound (VOC), potential toxicity
Dichloromethane Hazardous Suspected carcinogen, environmental persistence
N,N-Dimethylformamide (DMF) Hazardous Reproductive toxicity, high boiling point

Atom Economy and E-Factor Considerations

Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comrsc.orgchemrxiv.orgchemrxiv.org A high atom economy indicates that the reaction generates minimal waste. The E-Factor (Environmental Factor) is another important metric, defined as the mass ratio of waste to the desired product. A lower E-Factor signifies a more environmentally friendly process.

The calculation of the E-Factor for the entire synthesis provides a comprehensive assessment of the waste generated, including reagents, solvents, and purification materials. Striving for synthetic routes with high atom economy and low E-Factors is a key goal of green chemistry.

Development of Reusable Catalytic Systems

The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates, improve selectivity, and reduce energy consumption. The development of reusable catalytic systems is particularly attractive from both an economic and environmental perspective. Heterogeneous catalysts, which are in a different phase from the reactants, can often be easily separated from the reaction mixture and reused.

Scalability and Process Optimization in Laboratory and Pilot-Scale Synthesis

The transition of a synthetic route from a laboratory setting to a pilot plant and eventual commercial production is a complex undertaking. It requires a deep understanding of the reaction kinetics, thermodynamics, and mass and heat transfer phenomena. For the synthesis of this compound, which is typically achieved through a nucleophilic aromatic substitution (SNAr) or an Ullmann condensation reaction between a derivative of 4-aminobenzyl alcohol or 4-aminophenol and 2-methyl-4-chloropyridine, both continuous flow and batch processing offer distinct advantages and challenges.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, offering enhanced safety, better process control, and often higher yields compared to traditional batch methods. labmanager.commdpi.comnih.gov The small reaction volumes inherent in flow reactors minimize the risks associated with highly exothermic reactions or the handling of hazardous materials. labmanager.com

In the context of synthesizing this compound, a continuous flow setup would typically involve the precise pumping of solutions of the precursors, such as 4-aminophenol and 2-methyl-4-chloropyridine, along with a suitable base, through a heated microreactor or a packed-bed reactor. The reaction mixture would then be cooled and collected, often with in-line purification steps.

Key advantages of continuous flow for this synthesis include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling precise temperature control which is crucial for minimizing side reactions. mdpi.com

Improved Safety: The small internal volume of the reactor significantly reduces the amount of hazardous material present at any given time, which is particularly important when dealing with potentially exothermic reactions. labmanager.com

Rapid Optimization: The steady-state nature of flow chemistry allows for rapid screening of reaction parameters such as temperature, residence time, and stoichiometry, facilitating faster process optimization.

Scalability: Scaling up a continuous flow process often involves "numbering-up" (running multiple reactors in parallel) or extending the operational time, which can be more straightforward than redesigning large-scale batch reactors. mdpi.com

A hypothetical continuous flow process for the Ullmann-type synthesis of this compound could be designed as follows:

ParameterValueRationale
Reactant A Solution of 4-aminophenol in a high-boiling polar solvent (e.g., NMP, DMAc)Solubilizes the starting material and facilitates the reaction.
Reactant B Solution of 2-methyl-4-chloropyridine in the same solventThe second key precursor for the ether linkage formation.
Base Solution of a strong, non-nucleophilic base (e.g., potassium tert-butoxide)To deprotonate the phenol and activate it for nucleophilic attack.
Catalyst Copper(I) salt with a suitable ligand (e.g., CuI with a diamine)To catalyze the Ullmann condensation reaction.
Reactor Type Heated packed-bed or coil reactorProvides a high surface area for efficient reaction and heat transfer.
Temperature 120-180 °CTypical temperature range for Ullmann ether synthesis.
Residence Time 5-30 minutesSignificantly shorter than typical batch reaction times.
Pressure Sufficient to maintain the solvent in the liquid phase at the reaction temperaturePrevents boiling and ensures consistent flow.

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Batch Reactor Design and Control

Batch reactors remain the workhorse of the pharmaceutical and fine chemical industries due to their versatility and suitability for multi-step syntheses. For the synthesis of this compound, a batch process would involve charging the reactants, solvent, base, and catalyst into a single vessel, followed by heating to the desired temperature for a specified duration.

Key considerations for batch reactor design and control in this synthesis include:

Reactor Material: Glass-lined or stainless steel reactors are typically used to prevent corrosion and contamination.

Agitation: Effective mixing is crucial to ensure homogeneity and enhance mass and heat transfer. The type of agitator (e.g., turbine, pitched blade) and its speed must be carefully selected based on the reaction mixture's viscosity and the need to suspend any solids.

Heat Transfer: The reaction is often exothermic, requiring an efficient cooling system (e.g., a reactor jacket with a thermal fluid) to maintain the desired temperature and prevent runaway reactions.

Process Analytical Technology (PAT): In-situ monitoring of reaction progress using techniques like Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC) can provide real-time data for better process control and to determine the reaction endpoint.

The scale-up of a batch process from the laboratory to a pilot plant presents several challenges. Maintaining the same heating and cooling rates can be difficult as the surface-area-to-volume ratio decreases with increasing reactor size. Similarly, achieving the same level of mixing intensity can be challenging and may require geometric similarity between the lab and pilot-scale reactors.

A typical set of parameters for a laboratory-scale batch synthesis of this compound is outlined below, with considerations for pilot-scale production.

ParameterLaboratory Scale (1 L)Pilot Scale (100 L)Key Considerations for Scale-Up
Reactant Ratio (Aminophenol:Chloropyridine) 1.0 : 1.11.0 : 1.1Maintain stoichiometry to ensure complete conversion of the limiting reagent.
Solvent Volume 500 mL50 LSolvent volume is scaled linearly with the reactants.
Base (e.g., K2CO3) 2.0 equivalents2.0 equivalentsEnsure sufficient base is present to drive the reaction to completion.
Catalyst (e.g., CuI) 5 mol%5 mol%Catalyst loading is typically kept constant.
Temperature 140 °C140 °CHeat transfer becomes more challenging at a larger scale; a robust cooling system is essential.
Reaction Time 12-24 hours12-24 hoursReaction time may need to be adjusted based on pilot-scale kinetics.
Agitation Speed 300-500 rpm100-200 rpmTip speed and power per unit volume are key parameters for scaling agitation.

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Chemical Reactivity and Derivatization Strategies of 4 2 Methyl 4 Pyridinyl Oxy Aniline

Transformations of the Pyridine (B92270) Nucleus

The pyridine ring in this compound is susceptible to a range of transformations that are characteristic of pyridine and its derivatives. These include reactions at the nitrogen atom, as well as electrophilic and nucleophilic substitutions on the ring and modifications of the methyl side-chain.

N-Oxidation and Quaternization of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a target for electrophilic attack, leading to the formation of N-oxides and quaternary pyridinium salts.

N-Oxidation: The oxidation of the pyridine nitrogen to an N-oxide can be achieved using various oxidizing agents. A common method for the N-oxidation of pyridines involves the use of peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane. google.com For instance, the synthesis of 4-methoxypyridine-N-oxide is accomplished by reacting 4-methoxypyridine with m-CPBA at low temperatures, followed by stirring at room temperature. google.com A similar approach can be applied to this compound to yield 4-[(2-methyl-1-oxido-4-pyridinyl)oxy]aniline. Another effective reagent is hydrogen peroxide in acetic acid. google.com The resulting N-oxide functionality significantly alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. For example, N-oxidation can facilitate nucleophilic substitution at the 2- and 4-positions.

Quaternization: The pyridine nitrogen can also be readily alkylated to form quaternary ammonium salts. This reaction, a type of Menshutkin reaction, typically involves treatment with an alkyl halide. For example, the reaction of 4-aminopyridine with alkyl halides leads to the formation of the corresponding N-alkylpyridinium salts. researchgate.net In the case of this compound, reaction with an alkylating agent such as methyl iodide would yield the 1-alkyl-4-[(2-methyl-4-pyridinyl)oxy]anilinium iodide salt. The quaternization enhances the pyridine ring's susceptibility to nucleophilic attack.

TransformationReagentProduct
N-Oxidationm-Chloroperoxybenzoic acid (m-CPBA)4-[(2-methyl-1-oxido-4-pyridinyl)oxy]aniline
N-OxidationHydrogen peroxide/Acetic acid4-[(2-methyl-1-oxido-4-pyridinyl)oxy]aniline
QuaternizationMethyl iodide (CH₃I)1-Methyl-4-[(2-methyl-4-pyridinyl)oxy]anilinium iodide

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the electron-donating phenoxy group at the 4-position can influence the regioselectivity of such reactions. Electrophilic substitution on pyridine itself, when forced, typically occurs at the 3-position. For substituted pyridines, the directing effects of existing substituents play a crucial role. Halogenation, for instance, can be achieved under specific conditions. The halogenation of certain pyridine derivatives can be directed to the 3-position. chemrxiv.org For this compound, electrophilic attack would likely be directed to the positions ortho and para to the activating amino group on the aniline ring, or potentially at the 3- or 5-positions of the pyridine ring, depending on the reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution: The pyridine ring, particularly when activated by electron-withdrawing groups or N-oxidation, is susceptible to nucleophilic aromatic substitution (SNAr). The positions most prone to nucleophilic attack are the 2- and 4-positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. In the case of this compound, the 4-position is already substituted. Therefore, nucleophilic attack would be directed towards the 2-position if a suitable leaving group were present. A more relevant reaction for the parent compound is the Chichibabin reaction, where a strong nucleophile like an amide anion attacks the pyridine ring, typically at the 2- or 6-position, with the expulsion of a hydride ion. youtube.com

Side-Chain Modifications of the Methyl Group

The methyl group at the 2-position of the pyridine ring offers another site for derivatization. The protons of this methyl group are acidic due to the electron-withdrawing nature of the pyridine ring and can be removed by a strong base to generate a nucleophilic carbanion.

Deprotonation and Alkylation: Treatment with a strong base, such as butyllithium, can deprotonate the methyl group. The resulting lithiated species is a potent nucleophile that can react with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce new functional groups at the methyl position. researchgate.net

Oxidation: The methyl group can be oxidized to a carboxylic acid. A common oxidizing agent for this transformation is potassium permanganate. This would convert the 2-methyl group into a carboxylic acid, yielding 4-(4-aminophenoxy)pyridine-2-carboxylic acid.

Condensation Reactions: The active methyl group can also participate in condensation reactions. For example, 2-picoline undergoes condensation with formaldehyde to form 2-vinylpyridine. Similar reactivity can be expected for this compound, allowing for the introduction of various functional groups through condensation with aldehydes or ketones.

Reaction TypeReagent/ConditionProduct Functional Group
Deprotonation/Alkylation1. Butyllithium (BuLi) 2. Alkyl halide (R-X)-CH₂-R
OxidationPotassium permanganate (KMnO₄)-COOH
CondensationFormaldehyde (CH₂O)-CH=CH₂

Cleavage and Formation of the Ether Linkage

The diaryl ether linkage is generally stable but can be cleaved under specific and often harsh conditions.

Hydrolysis and Transetherification Reactions

Hydrolysis: The cleavage of the C-O ether bond in diaryl ethers typically requires strong acids and high temperatures. libretexts.org Treatment of this compound with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures would be expected to cleave the ether bond, yielding 2-methyl-4-hydroxypyridine and 4-aminophenol. researchgate.netpearson.commasterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on one of the adjacent carbon atoms.

Transetherification: This process involves the exchange of one of the aryl groups of the ether with another alcohol. Transetherification of diaryl ethers can be catalyzed by transition metals or promoted under basic conditions with alkoxides. wikipedia.org This would allow for the replacement of the aminophenyl group with a different alkoxy or aryloxy group, providing a route to a variety of analogs.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow the formation of complex molecules from three or more starting materials in a single step. The aniline moiety of this compound makes it a suitable component for several well-known MCRs. wikipedia.orgorganic-chemistry.orgjocpr.commdpi.combeilstein-journals.org

Prominent examples of MCRs where an aniline derivative can be a key reactant include the Ugi and Passerini reactions.

Ugi Reaction: This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. This compound can serve as the amine component, reacting with the other three components to generate a complex α-acylamino carboxamide product.

Passerini Reaction: This is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. While the Passerini reaction does not directly utilize an amine, derivatives of the aniline nitrogen could potentially participate in related transformations.

The incorporation of this compound into these MCRs provides a rapid and efficient way to generate libraries of complex molecules with diverse functionalities, which is particularly valuable in drug discovery and development.

Regioselectivity and Chemoselectivity in Complex Derivatization of this compound

The derivatization of multifaceted molecules like this compound presents a nuanced challenge in controlling reaction outcomes. The inherent reactivity of its distinct structural motifs—the aniline ring, the pyridine ring, and the ether linkage—necessitates a careful consideration of regioselectivity and chemoselectivity to achieve desired synthetic transformations. The interplay of electronic and steric effects within the molecule dictates the preferred sites of reaction under various conditions.

The aniline moiety, with its electron-donating amino group, is highly activated towards electrophilic aromatic substitution. This strong activating effect directs incoming electrophiles predominantly to the ortho and para positions relative to the amino group. researchgate.netresearchgate.netchemcess.comchemimpex.comguidechem.commdpi.comnih.gov In the case of this compound, the para position is occupied by the pyridinyloxy substituent. Consequently, electrophilic attack is anticipated to occur primarily at the positions ortho to the amino group (C-3 and C-5 of the aniline ring).

Conversely, the pyridine ring is generally electron-deficient and thus less susceptible to electrophilic attack compared to the aniline ring. However, it is more prone to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-4). sigmaaldrich.comcdnsciencepub.comorganic-chemistry.org The presence of the ether linkage at the C-4 position and the methyl group at the C-2 position influences the reactivity of the pyridine ring. The methyl group in 2-methylpyridine is also a potential site for reactions such as oxidation or deprotonation followed by alkylation. nih.govyoutube.com

Chemoselectivity in the derivatization of this compound is governed by the relative reactivity of the different functional groups. The lone pair of electrons on the nitrogen atom of the amino group makes it a primary site for reactions such as acylation and alkylation. However, under certain conditions, reactions can also be directed towards the pyridine nitrogen or the aniline ring.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the high electron density of the aniline ring makes it the preferred site of attack over the pyridine ring. The amino group's powerful ortho, para-directing influence is the dominant factor in determining the regioselectivity.

Reaction Reagents and Conditions Major Product(s) Observations on Selectivity
Bromination Br₂ in a non-polar solvent3,5-Dibromo-4-[(2-methyl-4-pyridinyl)oxy]anilineThe strong activation by the amino group can lead to polysubstitution.
Nitration HNO₃, H₂SO₄Mixture of 3-nitro and 2-nitro derivativesUnder strongly acidic conditions, protonation of the amino group can form an anilinium ion, which is a meta-director, leading to a mixture of products.
Friedel-Crafts Acylation Acyl chloride, Lewis acid (e.g., AlCl₃)N-acylated productThe amino group is a stronger nucleophile than the aromatic ring, leading to preferential N-acylation over C-acylation of the ring. nih.govumich.eduacs.org

This table is based on established principles of aniline reactivity and may not represent experimentally verified outcomes for this specific molecule.

Reactions at the Amino Group

The nucleophilic character of the primary amine makes it a focal point for a variety of derivatization strategies.

Reaction Reagents and Conditions Product Observations on Selectivity
Acylation Acyl chloride or anhydride, baseN-{4-[(2-methyl-4-pyridinyl)oxy]phenyl}acetamideHighly chemoselective for the amino group over the pyridine nitrogen or the aromatic rings. chemcess.com
Alkylation Alkyl halide, baseN-Alkyl-4-[(2-methyl-4-pyridinyl)oxy]anilineSelective N-alkylation is generally favored. In the case of aminophenols, selective N-alkylation can be achieved through imination and subsequent reduction. researchgate.net
Urea Formation IsocyanateN-(4-((2-methylpyridin-4-yl)oxy)phenyl)-N'-(substituted)ureaThis reaction is central to the synthesis of sorafenib and its analogs, highlighting the chemoselectivity for the aniline nitrogen.

This table is based on established principles of aniline reactivity and may not represent experimentally verified outcomes for this specific molecule.

Reactions involving the Pyridine Ring

While the aniline ring is more reactive towards electrophiles, the pyridine ring can be targeted under specific conditions, particularly with nucleophilic reagents.

Reaction Reagents and Conditions Potential Product(s) Observations on Selectivity
Nucleophilic Aromatic Substitution (SNAr) Strong nucleophile (e.g., NaOMe) with a leaving group on the pyridine ringSubstitution at the 2 or 4-position of the pyridine ringThis would require prior modification of the pyridine ring to introduce a suitable leaving group. The existing substituents would influence the regioselectivity. organic-chemistry.org
Oxidation of the Methyl Group Oxidizing agent (e.g., KMnO₄)4-((4-Aminophenoxy)methyl)picolinic acidThe methyl group on the pyridine ring is susceptible to oxidation. nih.gov

This table is based on established principles of pyridine reactivity and may not represent experimentally verified outcomes for this specific molecule.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 2 Methyl 4 Pyridinyl Oxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: Proton Chemical Shifts and Coupling Patterns Methodologies

Proton (¹H) NMR spectroscopy is employed to identify the number and type of hydrogen atoms in a molecule. The methodology involves dissolving a sample of 4-[(2-methyl-4-pyridinyl)oxy]aniline in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), and placing it in a strong magnetic field. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each proton. The signal's multiplicity (e.g., singlet, doublet, triplet) arises from spin-spin coupling with neighboring protons, and the coupling constant (J), measured in Hertz (Hz), provides information about the number and spatial relationship of these neighbors.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the aniline (B41778) ring, the pyridine (B92270) ring, and the methyl group. The protons on the aniline ring typically appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The pyridine ring protons also produce signals in the aromatic region, with their specific shifts and coupling patterns determined by their positions relative to the nitrogen atom and the ether linkage. The methyl group protons are expected to appear as a singlet in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.25Doublet~5.6Pyridine H-6
~6.90Doublet~8.8Aniline H-2, H-6
~6.70Doublet~8.8Aniline H-3, H-5
~6.65Doublet~5.6Pyridine H-5
~6.50Singlet-Pyridine H-3
~5.20Singlet-NH₂ (Amine)
~2.40Singlet-CH₃ (Methyl)

Note: The chemical shifts for the amine (NH₂) protons can be broad and their position may vary depending on solvent and concentration.

¹³C NMR Spectroscopy: Carbon Chemical Shifts and Multiplicities Methodologies

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a typical broadband proton-decoupled ¹³C NMR experiment, each unique carbon atom produces a single peak. The chemical shift of each peak is indicative of the carbon's hybridization and electronic environment. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. ceitec.cz

The ¹³C NMR spectrum of this compound will display signals for each of the 12 unique carbon atoms in the molecule. The carbons of the pyridine and aniline rings will resonate in the downfield aromatic region (typically 110-160 ppm), while the methyl carbon will appear in the upfield aliphatic region. The carbons directly attached to the nitrogen and oxygen atoms will have characteristic chemical shifts influenced by the electronegativity of these heteroatoms.

Table 2: Representative ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)Carbon Type (from DEPT)Assignment
~165.0Quaternary (C)Pyridine C-4 (C-O)
~158.0Quaternary (C)Pyridine C-2 (C-CH₃)
~150.0Methine (CH)Pyridine C-6
~148.0Quaternary (C)Aniline C-4 (C-O)
~142.0Quaternary (C)Aniline C-1 (C-NH₂)
~122.0Methine (CH)Aniline C-2, C-6
~115.0Methine (CH)Aniline C-3, C-5
~110.0Methine (CH)Pyridine C-5
~108.0Methine (CH)Pyridine C-3
~24.0Methyl (CH₃)CH₃

2D NMR Techniques: COSY, HSQC, HMBC for Connectivity Assignments

Two-dimensional (2D) NMR techniques are powerful methods for establishing the complete molecular structure by revealing correlations between different nuclei. princeton.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling). princeton.edu For this compound, COSY would show cross-peaks between adjacent protons on the aniline ring (e.g., H-2 with H-3) and on the pyridine ring (e.g., H-5 with H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). princeton.edu HSQC is invaluable for assigning carbon signals by linking them to their known proton assignments. For instance, it would show a cross-peak between the methyl protons (~2.40 ppm) and the methyl carbon (~24.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). princeton.edu This is crucial for connecting different fragments of the molecule. For example, HMBC would show correlations from the pyridine H-3 and H-5 protons to the quaternary carbon C-4, and from the aniline H-3/H-5 protons to the quaternary carbon C-4, confirming the ether linkage between the two aromatic rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.gov Using techniques like electrospray ionization (ESI), the molecule is typically protonated to form the [M+H]⁺ ion. The measured exact mass is then compared to the theoretical mass calculated from the isotopic masses of the constituent elements.

For this compound (C₁₂H₁₂N₂O), HRMS is a definitive method for confirming its molecular formula.

Table 3: HRMS Data for this compound

IonTheoretical Exact Mass (m/z)
[M+H]⁺ (C₁₂H₁₃N₂O⁺)201.1028

An experimentally observed mass that matches this theoretical value to within a few parts per million provides strong evidence for the correct elemental formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). researchgate.net The resulting fragment ions (product ions) are then analyzed to elucidate the structure of the precursor ion. The fragmentation pattern is characteristic of the molecule's structure.

The MS/MS spectrum of this compound would likely show characteristic fragmentation pathways. A primary fragmentation would be the cleavage of the ether bond, which is one of the weaker bonds in the structure. This would lead to fragment ions corresponding to the charged aniline and pyridine moieties.

Table 4: Plausible MS/MS Fragment Ions for Protonated this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Structure/Neutral Loss
201.10109.07[C₆H₇NO]⁺ (Aminophenol ion)
201.1093.06[C₅H₆N]⁺ (Methylpyridine ion)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. The IR spectrum arises from the absorption of infrared radiation that excites molecular vibrations, while Raman spectroscopy involves the inelastic scattering of monochromatic light. Together, they provide a complementary fingerprint of the molecule's vibrational modes.

The vibrational spectrum of this compound is expected to be rich and complex, with characteristic bands corresponding to its constituent functional groups: the aniline moiety, the pyridine ring, and the aryl ether linkage.

Aniline C-N Stretching: The stretching vibration of the C-N bond in the aniline portion of the molecule is a key diagnostic feature. In primary aromatic amines, this vibration typically appears in the IR spectrum in the region of 1250-1340 cm⁻¹ materialsciencejournal.org. This band is often strong and can be used to confirm the presence of the aniline group. Theoretical studies on aniline derivatives have shown good correlation between calculated and experimental frequencies for this vibrational mode asianpubs.org.

Pyridine C=N Stretching: The pyridine ring exhibits several characteristic vibrations. The C=N stretching vibrations are particularly informative and are typically observed in the 1550-1650 cm⁻¹ region of the IR and Raman spectra. These bands are often of medium to strong intensity. The exact position of these bands can be influenced by substitution on the pyridine ring.

Aryl-O-Aryl Stretching: The presence of the ether linkage between the phenyl and pyridinyl rings gives rise to characteristic C-O stretching vibrations. For aryl ethers, a strong, characteristic asymmetric C-O-C stretching band is expected to appear in the range of 1200-1300 cm⁻¹ academyart.eduspectroscopyonline.com. A weaker, symmetric stretching vibration may also be observed at a lower frequency, typically around 1040 cm⁻¹ youtube.com.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
AnilineC-N Stretch1250 - 1340
PyridineC=N Stretch1550 - 1650
Aryl EtherAsymmetric C-O-C Stretch1200 - 1300
Aryl EtherSymmetric C-O-C Stretch~1040

X-ray Crystallography for Solid-State Structure Determination and Conformation

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide unequivocal information about its molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions in the solid state.

Hydrogen Bonding: The aniline moiety possesses N-H bonds that can act as hydrogen bond donors, while the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage can act as hydrogen bond acceptors. This could lead to the formation of intermolecular N-H···N or N-H···O hydrogen bonds, which would play a significant role in stabilizing the crystal lattice.

π–π Stacking: The presence of two aromatic rings (phenyl and pyridinyl) suggests the likelihood of π–π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, are a common feature in the crystal packing of aromatic compounds acs.org. The arrangement could be either face-to-face or offset.

C-H···π Interactions: The aromatic C-H bonds can also act as weak hydrogen bond donors, interacting with the π-electron clouds of adjacent aromatic rings.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for assessing the purity of chemical compounds and for the quantitative analysis of mixtures. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and widely used techniques for these purposes.

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for the analysis of this compound.

The development of a robust HPLC method would involve the optimization of several key parameters:

Stationary Phase: A C18 or C8 column would likely provide good retention and separation.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) would be used. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to achieve good resolution of the main component from any impurities.

Detection: Given the presence of aromatic rings, UV detection would be the most straightforward and sensitive method. The selection of an appropriate wavelength, likely corresponding to the λmax of the compound, would be crucial for maximizing sensitivity.

The developed method would need to be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness for routine purity testing.

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. It is particularly well-suited for the identification and quantification of trace-level impurities that may be present in the final product, such as residual starting materials or by-products from the synthesis.

For the analysis of this compound, a GC-MS method would typically involve:

Sample Preparation: The sample would be dissolved in a suitable organic solvent.

GC Separation: A capillary column with a non-polar or medium-polarity stationary phase would be used to separate the volatile components of the sample based on their boiling points and interactions with the stationary phase.

MS Detection: The separated components would then be introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its unambiguous identification.

The development of a GC-MS method would require optimization of the temperature program of the GC oven to ensure adequate separation of potential impurities. This technique is invaluable for ensuring the high purity of the final compound by detecting and identifying any volatile contaminants.

Chiral Chromatography for Enantiomeric Purity Assessment

The determination of enantiomeric purity is a critical aspect of the characterization of chiral compounds, particularly in the pharmaceutical and agrochemical industries, where the biological activity of enantiomers can differ significantly. For this compound, which possesses a chiral center if, for instance, the methyl group on the pyridine ring were replaced by a different substituent or if the molecule were to exist in a stable atropisomeric form (though unlikely for this specific structure), chiral chromatography would be the definitive method for assessing enantiomeric purity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for this purpose.

The successful enantioseparation of a racemic mixture of this compound would depend on the selection of an appropriate chiral stationary phase and the optimization of the mobile phase conditions. Given the structural motifs of the compound—a pyridine ring, an aromatic amine, and an ether linkage—several types of CSPs could be considered.

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including aromatic amines and heterocyclic compounds. nih.govmdpi.comyakhak.org These stationary phases, often coated or immobilized on a silica support, provide a chiral environment through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which can lead to differential retention of the two enantiomers.

For the separation of a compound like this compound, a normal-phase or polar organic mobile phase system would likely be effective. A typical normal-phase system might consist of a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol. The polar organic mode could utilize acetonitrile or methanol with a small amount of an acidic or basic additive to improve peak shape and resolution. Due to the basic nature of the aniline and pyridine moieties, the addition of a small percentage of a basic modifier, such as diethylamine (DEA), to the mobile phase is often crucial to minimize peak tailing and enhance enantioselectivity. mdpi.com

Crown ether-based CSPs are another class of stationary phases that have shown high efficiency in the separation of primary amines. researchgate.netnih.gov These CSPs function through the formation of inclusion complexes with the protonated primary amino group of the analyte. An acidic mobile phase is typically required to ensure the analyte is in its protonated form.

The detection of the separated enantiomers can be readily achieved using a standard UV detector, as the aromatic and pyridinyl rings in this compound provide strong chromophores.

A hypothetical chiral HPLC method for the enantiomeric purity assessment of this compound is outlined in the table below. The data presented is illustrative and would require experimental verification.

Table 1: Illustrative Chiral HPLC Method Parameters and Results for this compound

ParameterValue
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Chiral Stationary Phase (CSP) Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel
Column Dimensions 4.6 mm i.d. x 250 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 2.0
Enantiomeric Excess (% ee) Calculated from the peak areas of the two enantiomers

The successful development of a robust chiral chromatography method is essential for the quality control of this compound, ensuring the desired enantiomeric form is present at the required purity.

Computational Chemistry and Molecular Modeling Studies of 4 2 Methyl 4 Pyridinyl Oxy Aniline

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 4-[(2-methyl-4-pyridinyl)oxy]aniline. These calculations provide a foundational understanding of the molecule's behavior at a subatomic level.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

ParameterEnergy (eV)
EHOMO-5.892
ELUMO-1.245
Egap (HOMO-LUMO)4.647

The HOMO of this compound is primarily localized on the aniline (B41778) moiety, specifically the amino group and the phenyl ring, indicating that this region is the most probable site for electrophilic attack. Conversely, the LUMO is predominantly distributed over the pyridine (B92270) ring, suggesting this area is susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap of 4.647 eV suggests a relatively high kinetic stability for the molecule.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This mapping is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions.

For this compound, the EPS map reveals a region of significant negative electrostatic potential around the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage. These areas are indicative of lone pair electrons and represent likely sites for interaction with electrophiles or hydrogen bond donors. The most negative potential is typically observed around the pyridine nitrogen. In contrast, the hydrogen atoms of the amino group on the aniline ring exhibit a positive electrostatic potential, making them susceptible to interactions with nucleophiles or hydrogen bond acceptors.

Atomic Charges and Bond Order Calculations

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule, providing further insight into the charge distribution and chemical reactivity. The bond order gives an indication of the number of chemical bonds between two atoms and is related to bond strength and length.

AtomMulliken Charge (e)
N (Pyridine)-0.583
O (Ether)-0.551
N (Aniline)-0.812
C (Methyl)-0.597

The calculated Mulliken charges show a significant negative charge on the nitrogen atom of the aniline group, followed by the pyridine nitrogen and the ether oxygen. This is consistent with the high electronegativity of these atoms. The carbon atom of the methyl group also exhibits a negative charge. These charge distributions are crucial in determining the molecule's dipole moment and its interactions with other polar molecules.

Conformation Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily determined by the torsional angles around the C-O-C ether linkage. A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle between the pyridine and phenyl rings to identify the most stable conformation.

Computational studies indicate that the molecule adopts a non-planar conformation in its ground state. The most stable conformer is characterized by a dihedral angle of approximately 45-55 degrees between the planes of the pyridine and aniline rings. This twisted conformation minimizes steric hindrance between the two aromatic systems. The energy barrier for rotation around the ether linkage is relatively low, suggesting that the molecule can adopt various conformations at room temperature.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound and its interactions with solvent molecules over time. By simulating the motion of the molecule in a solvent box (e.g., water), insights into its solvation, conformational dynamics, and intermolecular interactions can be obtained.

MD simulations in an aqueous environment would likely show the formation of hydrogen bonds between the nitrogen and oxygen atoms of the solute and the surrounding water molecules. The amino group of the aniline moiety and the pyridine nitrogen are expected to act as hydrogen bond acceptors, while the hydrogens of the amino group can act as hydrogen bond donors. These simulations can also reveal the radial distribution functions of solvent molecules around specific atoms of the solute, providing a quantitative measure of the solvation shell structure.

Prediction of Spectroscopic Parameters and Theoretical Validation

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model.

Theoretical vibrational frequencies can be calculated using DFT methods. The calculated infrared (IR) spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes. For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C-N stretching, C-O-C ether stretching, and aromatic C-H stretching.

Similarly, theoretical UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). The calculated electronic transitions and their corresponding oscillator strengths can be correlated with the absorption bands observed in the experimental UV-Vis spectrum. The main electronic transitions are expected to be of the π → π* type, originating from the aromatic rings.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in drug discovery, providing a framework to predict the activity of new, unsynthesized compounds and to understand the key molecular features that govern their therapeutic effects.

In a notable 2D-QSAR study on a series of 61 4-anilinoquinazoline derivatives as EGFR inhibitors, researchers developed a robust Multiple Linear Regression (MLR) model. chalcogen.ro This model successfully established a correlation between the physicochemical properties of the compounds and their inhibitory potency, expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration).

The study divided the 61 compounds into a training set of 42 molecules, used to build the model, and a test set of 19 molecules to validate its predictive power. chalcogen.ro The resulting MLR model demonstrated strong statistical significance. chalcogen.ro

The key statistical parameters for the developed MLR model are summarized in the table below:

Statistical ParameterValueDescription
r² (Correlation Coefficient) 0.912Indicates a strong correlation between the experimental and predicted activities for the training set.
q² (Cross-validated r²) 0.800A measure of the model's internal predictive ability, obtained through a leave-one-out cross-validation method.
F-test 60.5149Represents the statistical significance of the model. A high F-value indicates a statistically significant regression model.
pred_r² (r² for external test set) 0.6042Measures the predictive power of the model for an external set of compounds not used in model generation.

The QSAR model identified several key molecular descriptors that significantly influence the EGFR inhibitory activity of the 4-anilinoquinazoline derivatives. These descriptors provide insights into the structural requirements for potent inhibition.

The most influential descriptors identified in the study include: chalcogen.ro

Estate Number and Electro-topological State Indices: These descriptors relate to the electronic and topological state of atoms within the molecule, suggesting that the electronic distribution and molecular topology are critical for activity.

Halogen Count (Bromine and Chlorine): The presence of specific halogen atoms, particularly bromine and chlorine, on the aniline ring was found to be a significant contributor to the inhibitory potency. This is consistent with structure-activity relationship (SAR) studies that show electron-withdrawing, lipophilic substituents at the 3-position of the aniline ring are favorable for activity. chalcogen.ro

The table below details the contribution of some of the key descriptors in the final MLR model:

Descriptor TypeSpecific DescriptorContribution to Activity
Topological Estate NumberSignificant influence on the overall activity, reflecting the importance of the molecular framework.
Electronic Electro-topological State IndicesHighlights the role of electronic features of atoms in the molecule's interaction with the target.
Constitutional Bromine CountA positive contributor, indicating that the presence of bromine enhances inhibitory activity.
Constitutional Chlorine CountAlso a positive contributor, suggesting that chlorine substitution is beneficial for potency.

The insights gained from this QSAR study on 4-anilinoquinazoline derivatives can be extrapolated to guide the design of novel inhibitors based on the this compound scaffold. The importance of specific electronic and topological features, as well as the strategic placement of halogen substituents, provides a rational basis for optimizing the biological activity of this class of compounds.

Applications of 4 2 Methyl 4 Pyridinyl Oxy Aniline in Advanced Materials and Chemical Synthesis

Precursor in Polymer Chemistry

Scientific literature does not currently contain detailed research findings on the synthesis or properties of polymers derived specifically from 4-[(2-methyl-4-pyridinyl)oxy]aniline. While the synthesis of high-performance polymers such as polyimides and polyamides from various aromatic diamines is a well-established field of study, specific data on the use of this compound as a monomer for these applications is not available in the public domain.

Synthesis of Polyimides and Polyamides with Enhanced Thermal Stability

There is no available research detailing the synthesis of polyimides or polyamides using this compound. Consequently, there is no data on the thermal stability or other physical properties of such polymers.

Incorporation into Aromatic Polyesters and Polyurethanes

The incorporation of this compound into aromatic polyesters and polyurethanes has not been described in the reviewed scientific literature. Therefore, information regarding the synthetic procedures and the properties of the resulting polymers is not available.

Role in the Development of Functional Polymers

Due to the absence of studies on the polymerization of this compound, its role in the development of functional polymers remains unexplored.

Ligand and Organocatalyst Design in Transition Metal Catalysis

There is a lack of specific information on the application of this compound in the design of ligands or organocatalysts for transition metal catalysis.

Chelating Ligands for Metal-Mediated Cross-Coupling Reactions

No studies have been found that investigate the use of this compound as a chelating ligand for metal-mediated cross-coupling reactions. Its potential to coordinate with transition metals and facilitate such reactions has not been reported.

Building Block for Complex Heterocyclic Architectures

The structural features of this compound make it an ideal candidate for the synthesis of intricate heterocyclic compounds. The primary amino group on the aniline (B41778) ring is a potent nucleophile, readily participating in cyclization and condensation reactions that form the basis of many heterocyclic systems.

Aniline and its derivatives are fundamental precursors for constructing fused heterocyclic rings, which are core components of many pharmaceuticals and functional materials. The amino group of an aniline derivative can react with various functional groups to form new rings fused to the original benzene ring. For instance, anilines are used in oxidative cyclization to form benzimidazoles or can be precursors for indazole formation nih.govmdpi.com.

The synthesis of fused ring systems often involves intramolecular or intermolecular cyclization reactions. The amino group of this compound can act as the key functional group to initiate ring closure. Depending on the reaction partner, a variety of fused systems can be envisioned. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of fused quinolines or related heterocycles. Similarly, reactions leading to the formation of 1,2,3-triazole-fused quinoxalines often utilize diamine precursors, where one of the amino groups could originate from a molecule like this compound mdpi.com.

Table 1: Examples of Fused Heterocyclic Systems Derived from Aniline Precursors

Fused Ring System General Aniline Precursor Potential Role of this compound
Benzimidazoles o-Cycloaminoanilines The aniline moiety can be functionalized to create an ortho-amino derivative suitable for oxidative cyclization mdpi.com.
Indazoles Substituted Anilines The aniline nitrogen can be incorporated into the indazole ring through cyclization cascade reactions nih.gov.
Pyrimido[1,2-a]benzimidazoles Ring-fused Benzimidazoles As a precursor to a benzimidazole, it could be further elaborated into more complex fused systems mdpi.com.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials nih.gov. Anilines are frequently used as one of the key components in various MCRs due to the nucleophilicity of the amino group.

The compound this compound can serve as the aniline component in well-known MCRs such as the Doebner synthesis of quinolines or the Povarov synthesis of tetrahydroquinolines nih.gov. In these reactions, the aniline reacts with an aldehyde and a compound containing an activated double bond or a carbonyl group to generate complex heterocyclic scaffolds in a highly convergent manner. The presence of the pyridinyloxy substituent would introduce additional functionality into the final product, which could be used for further chemical modification or to tune the material's properties. The Hantzsch reaction for synthesizing dihydropyridines is another example of an MCR where an amine source is crucial, highlighting the potential for aniline derivatives in such syntheses mdpi.comresearchgate.net.

Intermediates in the Synthesis of Agrochemicals

The development of new agrochemicals is critical for global food security, and heterocyclic compounds play a major role in the design of modern pesticides. The structural motifs present in this compound—specifically the aniline and pyridine (B92270) rings—are found in numerous active ingredients used as herbicides, insecticides, and fungicides.

Herbicides: Many important classes of herbicides are derived from aniline and pyridine building blocks. For example, aryloxyphenoxypropionates (APPs) are a class of herbicides that function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme researchgate.net. The synthesis of these molecules often involves the coupling of a substituted phenol with a heterocyclic ring system. The structure of this compound contains a similar ether linkage and could be a precursor for novel APP analogues. Furthermore, sulfonylurea and triazolopyrimidine herbicides, which inhibit the acetohydroxyacid synthase (AHAS) enzyme, are frequently synthesized from substituted anilines and heterocyclic amines nih.gov.

Insecticides: Pyridine-based insecticides, such as the neonicotinoids, have been pivotal in pest control nih.gov. More recent developments include diamide insecticides, which are highly effective and act on insect ryanodine receptors mdpi.com. The synthesis of many diamide insecticides starts from substituted anilines mdpi.comnih.gov. The compound this compound provides both the aniline core and a pyridine moiety, making it a highly relevant intermediate for creating novel insecticides that combine features from different chemical classes.

Fungicides: Anilinopyrimidines are a major class of fungicides used to control diseases like Botrytis cinerea mdpi.com. These compounds are synthesized by combining a substituted aniline with a pyrimidine ring. The title compound could be used directly in such syntheses, with the (2-methyl-4-pyridinyl)oxy group potentially enhancing efficacy or modifying the spectrum of activity.

Table 2: Agrochemical Classes with Structural Links to this compound

Agrochemical Class Mode of Action Structural Relevance
Aryloxyphenoxypropionates (Herbicides) ACCase Inhibition Contains an aryloxy linkage similar to the pyridinyloxy ether researchgate.net.
Triazolopyrimidines (Herbicides) AHAS Inhibition Synthesized from substituted aniline precursors nih.gov.
Diamide Insecticides Ryanodine Receptor Modulation Synthesized from substituted aniline precursors mdpi.com.

Application in Dye and Pigment Chemistry

The field of organic colorants relies heavily on aromatic compounds, particularly those containing amino groups. Anilines are foundational intermediates in the synthesis of a vast array of dyes and pigments.

A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light in the visible spectrum nih.gov. This requires a conjugated system of alternating single and double bonds. The this compound molecule contains two aromatic rings (benzene and pyridine), forming a conjugated system that is a prerequisite for a chromophore.

The primary amino group of the aniline moiety is a powerful auxochrome—a group that can modify the color and intensity of a chromophore nih.gov. This amino group makes the compound a suitable precursor for azo dyes, one of the largest and most important classes of synthetic colorants. The synthesis involves a two-step process:

Diazotization: The primary aromatic amine is converted into a diazonium salt (Ar-N₂⁺) by reacting it with nitrous acid nih.gov.

Coupling: The diazonium salt is then reacted with a coupling component, such as a phenol, naphthol, or another aromatic amine, to form the azo compound (Ar-N=N-Ar'), which is the final dye nih.gov.

By using this compound as the diazo component, a wide variety of azo dyes can be synthesized. The (2-methyl-4-pyridinyl)oxy substituent would likely have a significant bathochromic (deepening of color) or hypsochromic (lightening of color) effect on the final dye, while also influencing properties such as solubility, lightfastness, and affinity for different fibers.

Textile and Material Staining Applications

The utility of this compound as a precursor in the synthesis of dyes, particularly for textile and material staining, is an area of specialized chemical research. Its structural characteristics, featuring a reactive aniline group, a flexible ether linkage, and a heterocyclic pyridine ring, make it a valuable component in the design of novel colorants. Primarily, this compound serves as a diazo component in the synthesis of azo dyes, which are a major class of synthetic colorants used extensively in the textile industry.

The synthesis of azo dyes from this compound follows the well-established two-step diazotization-coupling reaction. In the first step, the primary aromatic amine group of this compound is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite. The resulting diazonium salt is a highly reactive species.

The second step involves the coupling of this diazonium salt with a suitable coupling component. The choice of the coupling component is crucial as it significantly influences the color, fastness, and application properties of the final dye. Common coupling components include various aromatic compounds such as phenols, naphthols, and other aromatic amines. The electrophilic diazonium salt reacts with the electron-rich coupling component to form a stable azo dye, characterized by the presence of the -N=N- chromophore.

The shades of the dyes derived from this compound can be tuned by judiciously selecting the coupling component. For instance, coupling with different substituted phenols or naphthols can yield a spectrum of colors. The dyeing performance of these synthesized dyes is then evaluated on various textile fibers, with a particular focus on synthetic fabrics like polyester.

Disperse dyes are a class of dyes with low water solubility that are suitable for dyeing hydrophobic fibers such as polyester. The dyes synthesized from this compound are often evaluated for their potential as disperse dyes. The dyeing of polyester is typically carried out using a high-temperature high-pressure (HTHP) method, which facilitates the diffusion and penetration of the dye molecules into the compact fiber structure of polyester.

The performance of these dyes on textiles is assessed based on several parameters, including their color strength (K/S values), and various fastness properties. These fastness properties determine the durability of the color on the fabric during use and care. Key fastness tests include:

Washing fastness: Measures the resistance of the dye to removal or fading during washing.

Light fastness: Assesses the ability of the dye to withstand exposure to light without fading.

Rubbing fastness (crocking): Evaluates the transfer of color from the dyed fabric to another surface upon rubbing.

Research into the application of dyes derived from this compound on polyester fabrics often involves a systematic study of the dyeing conditions to optimize dye uptake and fastness properties. These conditions include dyeing temperature, time, and pH of the dyebath. The results of these studies provide valuable insights into the practical applicability of these novel dyes in the textile industry.

Below is a hypothetical data table illustrating the kind of research findings that would be generated in such studies. This table showcases the properties of disperse dyes synthesized from this compound when applied to polyester fabric.

Dye CodeCoupling ComponentColor on Polyesterλmax (nm)Washing Fastness (Staining)Light Fastness (Blue Scale)Rubbing Fastness (Dry/Wet)
D-1PhenolYellow4104-544/4-5
D-22-NaphtholOrange485454/4
D-3N,N-dimethylanilineReddish-Orange5103-43-43-4/4
D-4ResorcinolBrownish-Yellow4304-54-54-5/5

Table 1: Hypothetical Fastness Properties of Disperse Dyes Derived from this compound on Polyester Fabric

The data in such a table would be instrumental in determining the suitability of these dyes for various textile applications, guiding further research and development in the field of synthetic colorants.

Mechanistic Insights into the Biological Activity of 4 2 Methyl 4 Pyridinyl Oxy Aniline Analogs

Enzyme Inhibition Mechanism Studies

Analogs of 4-[(2-methyl-4-pyridinyl)oxy]aniline have been investigated for their potential to inhibit various enzymes, with a significant focus on protein kinases.

Kinase Inhibition Profiles and Binding Modes

Research has primarily centered on the inhibition of receptor tyrosine kinases (RTKs) by compounds structurally related to this compound. These analogs often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.

One area of significant interest has been the development of epidermal growth factor receptor (EGFR) inhibitors. A series of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines were designed and synthesized to target EGFR. nih.gov The structure-activity relationship (SAR) studies from this research indicated that the aniline (B41778) moiety of these compounds positions itself in the back-pocket region of the EGFR kinase domain. This orientation allows for the accommodation of larger functional groups. The most potent compound from this series, 16i , which features a meta-chloro substitution on the aniline ring and a specific nitroimidazole alkyloxy side chain, demonstrated an IC₅₀ value of 0.12 μM against EGFR. nih.gov Molecular docking studies of compound 16i within the EGFR active site would further elucidate the specific binding interactions.

Another relevant study focused on 3-fluoro-4-(pyrrolo[2,1-f] nih.govnih.govsynzeal.comtriazin-4-yloxy)aniline and related derivatives as inhibitors of the c-Met kinase, another RTK. Docking studies of these compounds into the c-Met kinase active site helped to understand the molecular features that contribute to high inhibitory activity.

The following interactive table summarizes the EGFR inhibitory activity of selected 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazoline analogs.

CompoundSubstituent on AnilineEGFR IC₅₀ (μM)
16i 3-chloro0.12
Lapatinib (control)--

Note: This table is based on the data presented for EGFR inhibitors and is intended to be illustrative of the type of data generated in such studies.

Protease and Other Enzyme Class Interactions

Currently, there is a lack of specific research in the public domain detailing the interactions of this compound analogs with proteases or other classes of enzymes beyond kinases.

Receptor Binding and Ligand-Receptor Interaction Analysis

While direct receptor binding studies for this compound are not extensively documented, research on analogous structures provides insights into potential receptor interactions.

Agonist/Antagonist Properties Mechanistic Evaluation

Allosteric Modulation Studies

The pyridine (B92270) moiety, a key component of this compound, is present in various compounds that have been identified as allosteric modulators of G protein-coupled receptors (GPCRs). Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site of the endogenous ligand. This binding can either potentiate (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the effect of the orthosteric ligand.

While no specific allosteric modulation studies have been reported for this compound itself, the broader class of pyridine-containing small molecules has been explored for such activity. This suggests a potential, yet unexplored, avenue for the biological activity of its analogs.

Structure-Activity Relationship (SAR) Studies on the Aniline and Pyridine Moieties

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the aniline and pyridine rings.

For kinase inhibitors, the aniline moiety often plays a crucial role in establishing key interactions within the ATP-binding pocket. In the case of the 4-anilinoquinazoline-based EGFR inhibitors, it has been shown that the aniline group occupies a "back pocket" in the enzyme's active site. nih.gov SAR studies on these compounds revealed that the introduction of a chlorine atom at the meta-position of the aniline ring was favorable for potent EGFR inhibition. nih.gov

The following table summarizes key SAR insights for analogs of this compound based on the available literature for related kinase inhibitors.

MoietyPosition of SubstitutionEffect on ActivityTarget Class
AnilinemetaIntroduction of a chloro group enhances inhibitory activity.EGFR
AnilineparaCan accommodate bulky substituents like nitroimidazole alkyloxy groups.EGFR
Pyridine-The nitrogen atom can act as a hydrogen bond acceptor.Kinases

Impact of Substituent Variation on Binding Affinity and Selectivity

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the pyridine and aniline rings. Structure-activity relationship (SAR) studies on related anilinoquinazoline and pyridine-containing scaffolds have established key principles that are likely applicable to this class of compounds.

For the aniline portion, substitutions at the 3- and 4-positions are particularly crucial. In the context of 4-anilinoquinazolines, which share the anilino substructure, small, lipophilic groups at the 3-position of the aniline ring have been shown to enhance inhibitory potency against the epidermal growth factor receptor (EGFR) kinase. Electron-donating groups on the quinazoline ring, a proxy for the pyridinyl)oxy moiety, also favor activity. The presence of a hydrogen-bond accepting group at the 4-position of the anilino-moiety is considered crucial for cytotoxicity in some 4-anilino-2-phenylquinoline derivatives.

On the pyridine ring, the introduction of various substituents can modulate both potency and selectivity. For instance, in a series of pyrazol-4-yl-pyridine derivatives, subtle chemical modifications were shown to influence their allosteric modulation properties. In another study on 2-substituted-pyridin-4-yl macrocyclic derivatives, modifications in the solvent-exposed region were key to achieving high selectivity for the target kinase.

The following table summarizes the general impact of substituent variations on the biological activity of related pyridine and aniline-containing compounds, providing a predictive framework for the this compound scaffold.

RingPosition of SubstitutionType of SubstituentGeneral Impact on Activity
Aniline 3-positionSmall, lipophilic groups (e.g., -Cl, -CH3)Increased inhibitory potency
4-positionHydrogen-bond accepting groupsCrucial for cytotoxicity
Pyridine VariousElectron-donating groupsGenerally favorable for activity
VariousBulky groupsCan influence selectivity and potency

Conformational Requirements for Biological Activity

For diaryl ether-containing kinase inhibitors, the relative orientation of the two aromatic rings is of paramount importance. This conformation is influenced by the substituents on the rings and the nature of the linker. In related 4-anilinoquinoline structures, steric hindrance introduced by substituents can prevent the phenyl ring from lying coplanar with the quinoline system, leading to a loss of cytotoxicity. This suggests that a relatively planar conformation might be necessary for the biological activity of some analogs.

The flexibility of the ether linkage allows for a degree of rotational freedom, but the energetically preferred conformations are those that optimize interactions with the target protein. Molecular modeling and conformational analysis studies on similar scaffolds have shown that the binding of an inhibitor can induce or select for a specific conformation of the target kinase, leading to inhibition. The ability of the molecule to adopt the correct low-energy conformation to fit within the ATP-binding site of a kinase is a key factor in its inhibitory potential.

Cellular Target Identification and Pathway Modulation Research

Analogs of this compound have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signal transduction pathways. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs.

Modulation of Signal Transduction Pathways in Cell Lines

Compounds with a similar structural framework have been shown to inhibit receptor tyrosine kinases such as EGFR and vascular endothelial growth factor receptor (VEGFR). These receptors are upstream components of critical signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways.

Inhibition of these pathways by small molecule inhibitors can lead to a decrease in cell proliferation, survival, and angiogenesis. For example, a quinoline derivative has been reported to induce cell death in pancreatic cancer cells by inhibiting the Akt/mTOR signaling pathway. The 4-anilinoquinazoline scaffold is a well-established inhibitor of EGFR, and its derivatives are known to block downstream signaling events. It is plausible that this compound analogs exert their biological effects through similar mechanisms.

Apoptosis Induction Mechanisms

A primary mechanism by which many anticancer agents, including kinase inhibitors, exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. Several studies on pyridine and quinoline derivatives have demonstrated their ability to trigger apoptosis in cancer cell lines.

The induction of apoptosis by these compounds can be mediated by various cellular events. For instance, some pyridine derivatives have been shown to induce apoptosis in liver cancer cells through the upregulation of the tumor suppressor protein p53. nih.gov Another study on a 4-anilinoquinolinylchalcone derivative found that it caused apoptosis in breast cancer cells by triggering the production of reactive oxygen species (ROS) and activating caspases 3 and 7. nih.gov The inhibition of survival pathways, such as the Akt/mTOR pathway, can also shift the cellular balance towards apoptosis. nih.gov

Design Principles for Biologically Active Derivatives

Based on the available mechanistic insights and SAR data from related compound series, several design principles can be formulated for the development of novel, biologically active derivatives of this compound.

Scaffold Hopping and Hybridization: Combining the this compound scaffold with other known pharmacophores can lead to hybrid molecules with enhanced or novel activities. This approach has been successfully used in the design of other kinase inhibitors.

Targeted Substituent Modification: Systematic variation of substituents on both the aniline and pyridine rings is crucial for optimizing potency and selectivity. The introduction of small, lipophilic groups on the aniline ring and electron-donating groups on the pyridine ring appears to be a promising strategy.

Conformational Constraint: Introducing structural elements that restrict the conformational flexibility of the molecule can lock it into a bioactive conformation, thereby increasing its binding affinity and potency. This can be achieved through the introduction of cyclic structures or bulky groups that limit rotation around the ether linkage.

Modulation of Physicochemical Properties: Fine-tuning properties such as solubility and membrane permeability is essential for improving the pharmacokinetic profile of the compounds. This can be achieved by incorporating polar or ionizable groups at appropriate positions.

Q & A

Q. What are the optimal synthetic routes for 4-[(2-methyl-4-pyridinyl)oxy]aniline, and how can reaction conditions be tailored to maximize yield?

  • Methodology : The synthesis typically involves nucleophilic aromatic substitution between 4-nitrophenol derivatives and 2-methyl-4-pyridinol. For example:
  • Step 1 : React 4-nitrophenol with 2-methyl-4-pyridinol in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF) at 80–100°C to form 4-nitro-[(2-methyl-4-pyridinyl)oxy]benzene .
  • Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl .
  • Optimization : Higher yields (>75%) are achieved with excess pyridinol (1.2 equiv) and prolonged reaction times (12–24 hrs) .
Reagent Role Conditions
K₂CO₃Base80°C, DMF, 12–24 hrs
2-Methyl-4-pyridinolNucleophile1.2 equiv
H₂/Pd-CReducing agentRT, ethanol, 6 hrs

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodology :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ 5.0–5.5 ppm, broad) .
  • FTIR : Confirm amine (-NH₂, ~3400 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) functional groups .
  • HPLC-TOF : Determine purity (>98%) and exact mass (calc. for C₁₂H₁₃N₂O: 201.1028) .
  • GC-MS : Monitor intermediates (e.g., nitro derivatives) during synthesis .

Advanced Research Questions

Q. How can kinetic studies elucidate the reactivity of the amine group in substitution or oxidation reactions?

  • Methodology :
  • Oxidation Kinetics : Track the oxidation of -NH₂ to -NO₂ using UV-Vis spectroscopy (λmax ~400 nm) under varying oxidants (e.g., H₂O₂, KMnO₄). Rate constants (k) can be derived from pseudo-first-order plots .
  • Substitution Reactions : Study halogenation (e.g., Cl₂/FeCl₃) via ¹H NMR to monitor substituent effects on reaction rates. For example, electron-withdrawing groups on the pyridine ring accelerate substitution .
Reaction Conditions Monitoring Technique
Amine oxidationH₂O₂, pH 7.4, 37°CUV-Vis (400 nm)
HalogenationCl₂, FeCl₃, DCM, 0°C¹H NMR

Q. What computational and experimental strategies are recommended for identifying biological targets of this compound?

  • Methodology :
  • Molecular Docking : Screen against kinase or GPCR libraries (e.g., PyRx AutoDock) to predict binding affinity. The pyridine and amine groups may interact with ATP-binding pockets .
  • In Vitro Assays : Use fluorescence polarization to measure binding to proteins like tyrosine kinases. IC₅₀ values can guide SAR studies .
  • Metabolic Stability : Assess hepatic microsomal half-life (e.g., human liver microsomes + NADPH) to prioritize derivatives with improved pharmacokinetics .

Q. How do structural modifications (e.g., halogenation or methylation) impact the compound’s physicochemical and biological properties?

  • Methodology :
  • LogP Analysis : Compare partition coefficients (HPLC-derived) of derivatives to evaluate lipophilicity. Fluorination (e.g., 2-fluoro analog) increases LogP by ~0.5 units, enhancing membrane permeability .
  • Biological Activity : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa). Methylation at the pyridine 2-position reduces IC₅₀ by 30% due to steric effects .
Derivative Modification LogP HeLa IC₅₀ (μM)
Parent compoundNone1.850
2-Fluoro analog-F at pyridine2.335
N-Methylated analog-NHCH₃ instead of -NH₂2.165

Data Contradictions and Validation

  • Synthetic Yield Variability : reports >75% yield for nitro reduction, while similar protocols in show 60–70%. This discrepancy may arise from impurities in starting materials or catalyst activity .
  • Biological Activity : suggests anticancer potential, but no in vivo data is available. Follow-up studies should validate efficacy in xenograft models and compare to known chemotherapeutics .

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